(3E)-3-[(4-Methylphenyl)imino]butan-2-one
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Overview
Description
(3E)-3-[(4-Methylphenyl)imino]butan-2-one is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) This particular compound features a 4-methylphenyl group attached to the imine nitrogen and a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-Methylphenyl)imino]butan-2-one typically involves the condensation of 4-methylbenzaldehyde with butan-2-one in the presence of a primary amine. The reaction is catalyzed by an acid, which facilitates the formation of the imine bond by promoting the elimination of water. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-Methylphenyl)imino]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(3E)-3-[(4-Methylphenyl)imino]butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-Methylphenyl)imino]butan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(4-Chlorophenyl)imino]butan-2-one
- (3E)-3-[(4-Methoxyphenyl)imino]butan-2-one
- (3E)-3-[(4-Nitrophenyl)imino]butan-2-one
Uniqueness
(3E)-3-[(4-Methylphenyl)imino]butan-2-one is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
84197-51-3 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(4-methylphenyl)iminobutan-2-one |
InChI |
InChI=1S/C11H13NO/c1-8-4-6-11(7-5-8)12-9(2)10(3)13/h4-7H,1-3H3 |
InChI Key |
YUPJBGIEYDXFCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C(=O)C |
Origin of Product |
United States |
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